ethyl (2S)-2-amino-2-cyclopentyl-acetate
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Overview
Description
Ethyl (2S)-2-amino-2-cyclopentyl-acetate is an organic compound belonging to the class of esters. Esters are characterized by their pleasant odors and are commonly found in natural products such as fruits and flowers. This particular compound features a cyclopentyl group attached to an amino acid derivative, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl (2S)-2-amino-2-cyclopentyl-acetate can be synthesized through the esterification of (2S)-2-amino-2-cyclopentylacetic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to drive the equilibrium towards ester formation .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor with a catalyst bed. This method ensures higher yields and purity of the product while minimizing reaction times and energy consumption .
Chemical Reactions Analysis
Types of Reactions
Ethyl (2S)-2-amino-2-cyclopentyl-acetate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon, leading to the formation of different derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or alcohols under mild conditions.
Major Products
Hydrolysis: (2S)-2-amino-2-cyclopentylacetic acid and ethanol.
Reduction: (2S)-2-amino-2-cyclopentyl-ethanol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Ethyl (2S)-2-amino-2-cyclopentyl-acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of fragrances and flavoring agents due to its ester functional group.
Mechanism of Action
The mechanism by which ethyl (2S)-2-amino-2-cyclopentyl-acetate exerts its effects involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of biologically active metabolites. These metabolites can then interact with various cellular pathways, influencing physiological processes .
Comparison with Similar Compounds
Ethyl (2S)-2-amino-2-cyclopentyl-acetate can be compared with other similar compounds such as:
Ethyl (2S)-2-amino-2-cyclohexyl-acetate: Similar structure but with a cyclohexyl group instead of a cyclopentyl group.
Ethyl (2S)-2-amino-2-phenyl-acetate: Contains a phenyl group, leading to different chemical properties and applications
The uniqueness of this compound lies in its cyclopentyl group, which imparts distinct steric and electronic effects, influencing its reactivity and interactions with biological targets.
Properties
IUPAC Name |
ethyl 2-amino-2-cyclopentylacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-2-12-9(11)8(10)7-5-3-4-6-7/h7-8H,2-6,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIHMFSRVNXGXQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1CCCC1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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